3,4-Dibromobenzylhydrazine
Description
3,4-Dibromobenzylhydrazine is a halogenated benzylhydrazine derivative characterized by two bromine substituents at the 3- and 4-positions of the benzene ring, coupled with a hydrazine functional group. For example, 3,5-dibromo-4-chlorobenzaldehyde reacts with 4-chlorobenzohydrazide to form a structurally similar hydrazone compound with a C=N double bond in the E configuration .
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
(3,4-dibromophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8Br2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 |
InChI Key |
LGYQGASEWMVLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and functional properties of benzylhydrazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogues:

Key Observations:
- Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to methoxy (electron-donating) or hydroxy (redox-active) groups. This alters electrochemical behavior; for instance, brominated derivatives may exhibit lower oxidation potentials than catechol-based PDHBzy .
- Solubility : Bromine substituents decrease water solubility (logP ~3.5 estimated) relative to hydroxylated analogues like PDHBzy (logP ~0.8) .
- Polymerization : Unlike PDHBzy, which polymerizes via catechol oxidation into uniform coatings, brominated hydrazines may require harsher conditions due to reduced redox activity .
Electrochemical and Polymerization Behavior
- PDHBzy: Forms smooth, adherent polymeric coatings via oxidative polymerization at pH 8.5, mimicking polydopamine . Electrochemical studies show reversible catechol/quinone redox couples at ~0.2 V (vs. Ag/AgCl) .
- This compound: Bromine’s inductive effect likely shifts oxidation potentials to higher voltages (>0.5 V), limiting spontaneous polymerization under mild conditions. However, bromine may enhance thermal stability in polymeric forms .
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